N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide
Description
N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a furan-2-carboxamide group, a dimethyl moiety at positions 4 and 5, and a hybrid side chain combining 4-phenylpiperazine and pyridin-3-yl groups. Its molecular formula is C₂₇H₂₈N₄O₂S, with a molecular weight of 472.61 g/mol (estimated).
The compound is associated with G protein-coupled receptors (GPCRs), specifically the Neuropeptide S receptor (NPSR), implicating its role in modulating neurological or metabolic pathways. Its structural complexity allows for diverse receptor interactions, particularly through the phenylpiperazine moiety, which is known to engage with neurotransmitter systems such as serotonin and dopamine receptors .
Properties
Molecular Formula |
C27H28N4O2S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)-pyridin-3-ylmethyl]thiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C27H28N4O2S/c1-19-20(2)34-27(29-26(32)23-11-7-17-33-23)24(19)25(21-8-6-12-28-18-21)31-15-13-30(14-16-31)22-9-4-3-5-10-22/h3-12,17-18,25H,13-16H2,1-2H3,(H,29,32) |
InChI Key |
PSNRECAJSALLGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4)NC(=O)C5=CC=CO5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene and furan intermediates, followed by the introduction of the piperazine and pyridine groups. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Furan Ring: This involves the cyclization of furfural derivatives.
Coupling Reactions: The thiophene and furan intermediates are coupled with the piperazine and pyridine groups using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Analog 1: N-(4,5-dimethyl-3-{(pyridin-2-yl)aminomethyl}thiophen-2-yl)furan-2-carboxamide
Key Structural Differences :
- Substituents: Replaces the 4-phenylpiperazine and pyridin-3-yl groups with a pyridin-2-ylamino and 3,4,5-trimethoxyphenyl moiety.
- Molecular Formula : Likely C₂₈H₂₈N₄O₅S (estimated), with a higher molecular weight (~528.62 g/mol) due to methoxy groups.
Physicochemical and Functional Implications :
- The pyridin-2-ylamino group may alter binding kinetics due to positional isomerism, possibly shifting target specificity away from GPCRs toward kinases or other enzymes .
Research Findings :
- No direct therapeutic data are provided, but trimethoxyphenyl derivatives are common in antimitotic agents (e.g., combretastatin analogs).
Analog 2: N-[4,5-dimethyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)thiophen-2-yl]furan-2-carboxamide
Key Structural Differences :
Physicochemical and Functional Implications :
- Retains 6 H-bond acceptors and 1 H-bond donor, suggesting similar solubility to the target compound.
Research Findings :
Analog 3: N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Key Structural Differences :
- Core Structure: Replaces the thiophene with a dihydrothieno-pyrazol ring and introduces a 4-fluorophenyl group.
- Molecular Formula : Likely C₁₇H₁₂FN₃O₂S (MW = 357.36 g/mol), significantly smaller than the target compound.
Physicochemical and Functional Implications :
- The dihydrothieno-pyrazol core may shift activity toward cyclooxygenase (COX) or phosphodiesterase (PDE) inhibition, common targets for anti-inflammatory agents .
Research Findings :
- While specific data are unavailable, fluorophenyl-containing analogs are frequently explored in COX-2 inhibitor development, suggesting anti-inflammatory or analgesic applications .
Tabulated Comparison of Key Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Formula | C₂₇H₂₈N₄O₂S | C₂₈H₂₈N₄O₅S | C₂₂H₂₆N₄O₂S | C₁₇H₁₂FN₃O₂S |
| Molecular Weight | ~472.61 g/mol | ~528.62 g/mol | 410.54 g/mol | ~357.36 g/mol |
| Key Substituents | 4-Ph-phenylpiperazine, Py-3-yl | Py-2-ylamino, 3,4,5-OMe-Ph | 4-Me-piperazine, Py-3-yl | 4-F-Ph, dihydrothieno-pyrazol |
| H-Bond Acceptors | 6 | 8 (estimated) | 6 | 5 |
| Therapeutic Potential | GPCR modulation (NPSR) | Anticancer (speculative) | GPCR modulation (preclinical) | Anti-inflammatory (speculative) |
| Data Source |
Biological Activity
N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's structure, synthesis, and biological activity, supported by data tables and relevant research findings.
Structural Overview
The compound features a unique arrangement of functional groups, including:
- Furan ring
- Thiophene moiety
- Piperazine ring
- Pyridine and phenyl groups
These structural elements contribute to its diverse biological activities, making it a candidate for various pharmacological applications.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the thiophene ring.
- Introduction of the furan and piperazine moieties.
- Final coupling with the pyridine derivative.
This multi-step synthesis is essential for achieving the desired biological properties.
Biological Activity
Preliminary studies indicate that this compound exhibits potential in several therapeutic areas:
Anticancer Activity
Research has highlighted the compound's efficacy against various cancer cell lines. Notably:
These findings suggest that the compound may inhibit tumor growth effectively.
Antidepressant Properties
The piperazine component is associated with antidepressant effects, similar to other piperazine derivatives that have shown efficacy in treating mood disorders. For instance:
| Compound Name | Activity |
|---|---|
| 4-(4-fluorophenyl)piperazine | Antidepressant |
| 1-(4-methoxyphenyl)piperazine | Antidepressant |
This aligns with the structural characteristics of N-{4,5-dimethyl...}, which may enhance serotonin receptor activity .
Case Studies and Research Findings
Recent advancements in drug design have emphasized the importance of compounds like N-{4,5-dimethyl...} due to their multifaceted biological activities. For example:
- Cytotoxicity Studies : Several derivatives were screened against cancer cell lines, revealing promising cytotoxic profiles .
- Mechanistic Studies : Investigations into the mechanism of action indicated that compounds with similar structures often target specific kinases involved in cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
